![molecular formula C9H7BrN2O2 B1520788 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060795-03-0](/img/structure/B1520788.png)

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Descripción general

Descripción

“2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a chemical compound with the empirical formula C8H5BrN2O2 . It is also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .

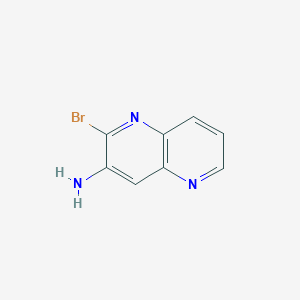

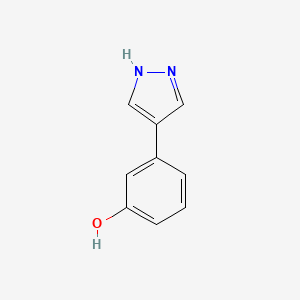

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” can be represented by the SMILES string OC(=O)c1c[nH]c2ncc(Br)cc12 . The InChI key for this compound is AFVRLQXVTZZPGE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a solid at 20°C . It has a molecular weight of 197.04 . Its melting point ranges from 178.0 to 182.0°C .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Assembly Techniques : Tarasova et al. (2019) detailed a synthesis approach for 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, achieved via a one-pot reaction of lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates. This method underscores a novel pathway involving the formation and recyclization of the thiophene core into the pyrrole nucleus, highlighting a potential application of related compounds in synthesis and chemical transformations (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Cyclic GABA Analogues Synthesis : Pinza and Pifferi (1978) explored the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, aiming at potential applications in learning and memory process enhancement. Their work provides insights into the chemical versatility of pyrrolidine derivatives for therapeutic uses (Pinza & Pifferi, 1978).

Material Science and Catalysis

- Quantum Chemical Investigations : Ahmad et al. (2017) conducted Density Functional Theory (DFT) studies on novel pyridine derivatives synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. Their findings suggest potential applications in materials science, particularly as chiral dopants for liquid crystals, indicating the broader applicability of similar compounds in advanced material design (Ahmad et al., 2017).

Medicinal Chemistry Applications

- Bromination and Antagonistic Activities : Shen et al. (2004) reported on the modifications of the alkyl acetic acid portion and the phenyl on pyrrolidine in a lead pyrazole compound, yielding a potent CCR5 antagonist with good in vitro antiviral activity against HIV-1. This study exemplifies the strategic chemical modifications that can be applied to related compounds for therapeutic purposes (Shen et al., 2004).

Safety And Hazards

The safety information for “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Direcciones Futuras

The future directions for “2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” and related compounds could involve further optimization and evaluation of their biological activities. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has been identified as a potential lead compound due to its potent FGFR inhibitory activity and low molecular weight .

Propiedades

IUPAC Name |

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHPUFLHVMUSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)